molecular formula C17H13NO3 B12508866 3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid

3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid

Cat. No.: B12508866
M. Wt: 279.29 g/mol
InChI Key: YQASXVJGRZKXLK-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid is a chemical building block of interest in medicinal and organic chemistry research. While specific studies on this exact compound are limited, its core structure is closely related to the cinnamate and cyanopropenoic acid classes, which are recognized as valuable precursors and intermediates. Compounds featuring the 2-cyanoprop-2-enoic acid (cyanoacrylate) moiety are known to serve as key intermediates in the synthesis of more complex molecules . Furthermore, the 4-benzyloxyphenyl group is a common structural feature in pharmaceuticals, notably used in the synthesis of active pharmaceutical ingredients such as Ezetimibe . Research into structurally similar cyanopropenoic acid derivatives has revealed their significant potential in drug discovery. For instance, certain compounds within this class have been identified as potent Mitochondrial Pyruvate Carrier (MPC) inhibitors . MPC inhibitors are being actively investigated for therapeutic applications, including the treatment of conditions like androgenetic alopecia (hair loss) and certain cancers . The molecular framework of this compound makes it a promising candidate for researchers developing novel small-molecule therapeutics and exploring new chemical spaces in heterocyclic chemistry . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C17H13NO3/c18-11-15(17(19)20)10-13-6-8-16(9-7-13)21-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,19,20)

InChI Key

YQASXVJGRZKXLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Typical Procedure

  • Reactants :

    • 4-(Benzyloxy)benzaldehyde (1.0 equiv)
    • Cyanoacetic acid or ethyl cyanoacetate (1.2 equiv)
    • Catalyst: Piperidine (10 mol%) or ammonium acetate (20 mol%)
    • Solvent: Ethanol or DMF (reflux conditions)
  • Reaction Conditions :

    • Temperature: 80–100°C
    • Time: 6–12 hours
    • Workup: Acidification with HCl, filtration, and recrystallization from ethanol/water
  • Yield : 65–78%

Mechanistic Insight :
The base deprotonates cyanoacetic acid, forming a nucleophilic enolate that attacks the aldehyde carbonyl. Subsequent dehydration generates the α,β-unsaturated nitrile (cyanoacrylate) backbone.

Catalytic Optimization

Recent advancements utilize 4,4’-trimethylenedipiperidine (TMDP) as a recyclable Lewis base catalyst to enhance reaction efficiency:

  • Conditions :
    • Solvent-free, 65°C
    • TMDP (15 mol%)
    • Reaction Time: 1 hour
  • Advantages :
    • 82% yield on gram scale
    • Catalyst recovery >95% after three cycles

Purification and Characterization

Crude products are purified via:

  • Recrystallization : Ethanol/water (3:1 v/v)
  • Column Chromatography : Silica gel, eluent = ethyl acetate/hexane (1:2)

Key Spectral Data :

  • IR (KBr) : 2220 cm⁻¹ (C≡N), 1705 cm⁻¹ (C=O)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, CH=C), 7.45–7.32 (m, 5H, benzyl), 7.02 (d, J = 8.6 Hz, 2H, aryl), 5.12 (s, 2H, OCH₂Ph)

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Knoevenagel 65–78 95–98 Industrial
Hydroxylamine Route 42–55 97 Lab-scale
TMDP-Catalyzed 82 99 Pilot-scale

Challenges and Solutions

  • Byproduct Formation :
    • Issue: Diethylacetal byproducts from solvent ethanol.
    • Solution: Use DMF or toluene as alternatives.
  • Deprotection Risks :
    • Issue: Benzyl ether cleavage under acidic conditions.
    • Fix: Optimize HCl concentration during workup (<1 M).

Applications in Drug Synthesis

This compound serves as a key intermediate for:

  • Antiasthma Agents : E.g., (R,R)-Formoterol via reductive amination.
  • Antimycobacterials : Functionalization to triazolopyrimidine derivatives.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Formation of 3-[4-(benzyloxy)phenyl]-2-cyanobenzoic acid.

    Reduction: Formation of 3-[4-(benzyloxy)phenyl]-2-aminoprop-2-enoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The cyano group in the target compound distinguishes it from propanoic acid derivatives (e.g., ), likely enhancing electrophilicity for covalent interactions.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility (Predicted) Reference
3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid C₁₇H₁₃NO₃ 279.29 N/A* Low (lipophilic benzyloxy)
(E)-3-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylic acid C₂₀H₁₃F₆NO₄ 445.31 N/A Very low (CF₃ groups)
Ferulic acid C₁₀H₁₀O₄ 194.18 168–173 Moderate (polar hydroxy/methoxy)
(S)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid C₁₆H₁₆O₄ 272.29 N/A Moderate (hydroxy group)
Bornyl ether derivative () C₂₇H₃₆O₃NCl 464.03 136.7 Low (bulky bicyclic moiety)

Key Observations :

  • The target compound’s molecular weight (279.29) is lower than PROTAC-linked analogs (e.g., 445.31 in ), suggesting better bioavailability.
  • Bornyl ether derivatives () exhibit higher melting points due to crystalline packing from rigid bicyclic structures .

Key Observations :

  • The cyanoacrylic acid moiety in the target compound and analog is critical for covalent binding to biological targets (e.g., kinases, proteasomes).
  • Bornyl ether derivatives () show 55–65% yield in synthesis and significant in vivo antidiabetic activity, suggesting the 4-(benzyloxy)phenyl group enhances metabolic stability .

Biological Activity

3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid, also referred to as a derivative of benzyloxyphenyl compounds, has garnered attention in recent pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and specific case studies that highlight its efficacy in various biological contexts.

The compound exhibits its biological activity primarily through interaction with specific receptors and enzymes. Notably, it has been identified as a potent antagonist of the G protein-coupled receptor GPR34. Structure-activity relationship (SAR) studies have demonstrated that derivatives of this compound can effectively inhibit GPR34 with varying potency. For instance, one derivative showed an IC50 value of 0.059 μM in the Tango assay, indicating strong receptor antagonism and potential therapeutic applications in neuropathic pain management .

Anti-Tubercular Activity

Recent studies have evaluated the anti-tubercular properties of compounds related to 3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoic acid. A series of derivatives were synthesized and tested against Mycobacterium tuberculosis (MTB). Most derivatives exhibited promising anti-tubercular activity with IC50 values less than 1 µg/mL, positioning them as potential candidates for further development in tuberculosis treatment .

Inhibition of Monoamine Oxidase B (MAO B)

Another significant area of research involves the inhibition of monoamine oxidase B (MAO B), an enzyme implicated in neurodegenerative diseases. Derivatives such as 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one have shown remarkable selectivity and potency against MAO B with IC50 values ranging from 1.4 to 4.6 nM. This high selectivity suggests that these compounds could be utilized for therapeutic interventions in conditions like Parkinson's disease without affecting MAO A activity .

Case Study 1: Neuropathic Pain Model

In a mouse model for neuropathic pain, a derivative of 3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoic acid demonstrated significant analgesic effects without notable toxicity. The compound effectively reduced pain responses in treated mice compared to controls, highlighting its potential as a non-opioid analgesic .

Case Study 2: Anti-Tubercular Efficacy

A study involving the synthesis of ten derivatives showcased their anti-tubercular activity against MTB H37Ra. The results indicated that all tested compounds exhibited excellent activity, outperforming standard treatments like rifampicin, thus warranting further clinical exploration .

Summary of Biological Activities

Biological ActivityMechanism/TargetIC50 ValueReference
GPR34 AntagonismInhibition of GPR34 receptor0.059 μM
Anti-Tubercular ActivityInhibition of Mycobacterium tuberculosis< 1 µg/mL
MAO B InhibitionSelective inhibition1.4 - 4.6 nM

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